Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)
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Overview
Description
Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) is a compound with significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a cyclopropane ring and two tert-butoxycarbonyl (Boc) protecting groups attached to the amino group. The stereochemistry of the compound is specified as (1S,2S), indicating the spatial arrangement of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) typically involves the following steps:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: The intramolecular cyclization of γ-substituted amino acid derivatives is another common approach.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the cyclopropane ring.
Reduction: Reduction reactions can target the carbonyl groups or the cyclopropane ring.
Substitution: Substitution reactions can occur at the amino group or the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) involves its interaction with specific molecular targets. The Boc protecting groups can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopropane ring provides conformational rigidity, which can influence the compound’s binding to enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic Acid (ACC): This compound is a simpler analog without the Boc protecting groups.
Coronamic Acid: A derivative of ACC with additional functional groups.
Norcoronamic Acid: Another derivative with structural similarities to Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S).
Uniqueness
The presence of two Boc protecting groups in Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S) makes it unique compared to other similar compounds. These protecting groups provide stability and allow for selective deprotection under controlled conditions, making it a versatile intermediate in organic synthesis.
Biological Activity
Cyclopropanecarboxylic acid, specifically the compound 2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2S) (CAS No. 1152134-41-2), is a synthetic organic compound with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H27NO7
- Molecular Weight : 357.4 g/mol
- Structure : The compound features a cyclopropane ring with carboxylic acid and amine functionalities, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of cyclopropanecarboxylic acid derivatives has been studied in various contexts, particularly in pharmacology and toxicology. Key areas of interest include:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research indicates that certain analogs may inhibit cancer cell proliferation by inducing apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanisms through which cyclopropanecarboxylic acid derivatives exert their biological effects include:
- Interaction with Receptors : Binding to specific receptors can modulate signaling pathways.
- Enzyme Inhibition : Compounds may inhibit enzymes such as proteases or kinases, affecting cellular processes.
- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in malignant cells.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various cyclopropanecarboxylic acid derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some compounds possessed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as alternative therapeutic agents .
Anticancer Studies
Research published in a peer-reviewed journal demonstrated that a specific derivative of cyclopropanecarboxylic acid showed promising results in inhibiting the growth of breast cancer cells in vitro. The study reported a decrease in cell viability and an increase in apoptotic markers upon treatment with the compound .
Enzyme Inhibition
A biochemical assay assessed the inhibitory effects of cyclopropanecarboxylic acid derivatives on a key metabolic enzyme involved in lipid metabolism. The findings revealed a dose-dependent inhibition, highlighting the compound's potential role in metabolic disorders .
Data Tables
Properties
Molecular Formula |
C14H23NO6 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)20-11(18)15(9-7-8(9)10(16)17)12(19)21-14(4,5)6/h8-9H,7H2,1-6H3,(H,16,17) |
InChI Key |
CKAYJUJMIZFFNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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